molecular formula C17H20N2O2 B4553071 4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide

4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide

Cat. No.: B4553071
M. Wt: 284.35 g/mol
InChI Key: BYPGZXOGWADOKC-UHFFFAOYSA-N
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Description

4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.152477885 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Clinical Use

Metoclopramide A Review of its Pharmacological Properties and Clinical Use

Metoclopramide, a compound structurally related to 4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide, is advocated for use in gastrointestinal diagnostics, treating vomiting, and managing gastro-intestinal disorders. It assists in radiological identification of lesions, facilitates duodenal intubation and biopsy, and eases emergency endoscopy. Metoclopramide promotes gastric emptying, reduces post-operative vomiting, and may ameliorate some types of drug-induced vomiting. Its pharmacodynamic studies highlight its rapid effects on the motility of the gastrointestinal tract, including improved tone and peristalsis of the stomach and enhanced pyloric activity. Despite its therapeutic benefits, side effects such as extrapyramidal reactions can occur, necessitating cautious use (Pinder et al., 2012).

Environmental and Aquatic Effects

Occurrence, fate, and behavior of parabens in aquatic environments a review

Parabens, chemically similar to this compound, are used as preservatives in various products. This study reviews their occurrence, fate, and behavior in aquatic environments, highlighting their presence at low concentration levels in effluents of wastewater treatment plants and in surface water. Despite being biodegradable, the continuous introduction of parabens into the environment raises concerns about their potential as weak endocrine disrupter chemicals (Haman et al., 2015).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging in Alzheimer's disease Research on amyloid imaging ligands, such as [18F] FDDNP and 11C-PIB, demonstrates the potential of these compounds in measuring amyloid in vivo in Alzheimer's disease patients. The significant difference in PIB retention between mild patients and controls, and the stability of PIB retention over time, underscore the utility of these ligands in early disease detection and evaluation of new anti-amyloid therapies (Nordberg, 2008).

Environmental Effects of Sunscreen Ingredients

Review of environmental effects of oxybenzone and other sunscreen active ingredients This study discusses the environmental impacts of commonly used UV filters in sunscreens, such as oxybenzone. These compounds, including this compound, are found in water sources worldwide and are not easily removed by wastewater treatment. The potential of oxybenzone to contribute to coral reef bleaching and its presence in fish species raise concerns about environmental and food chain contamination (Schneider & Lim, 2019).

Properties

IUPAC Name

4-methoxy-N-[2-(N-methylanilino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-19(15-6-4-3-5-7-15)13-12-18-17(20)14-8-10-16(21-2)11-9-14/h3-11H,12-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPGZXOGWADOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)C1=CC=C(C=C1)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.